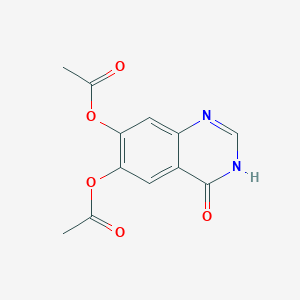

6,7-diacetoxy-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-diacetoxy-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C12H10N2O5 and its molecular weight is 262.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinazolinones. For instance:

- A study highlighted the synthesis of a quinazolinone-chalcone derivative that demonstrated significant anticancer activity by inducing cell cycle arrest in pancreatic cancer cell lines .

- Another investigation focused on fluorinated quinazolinone-sulphonamide hybrids, which showed promising cytotoxic effects against various cancer cell lines while maintaining a safe profile for non-cancerous cells .

The mechanism of action often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation and survival.

Antimicrobial Properties

Quinazolinones have been explored for their antimicrobial effects, particularly against resistant strains of bacteria:

- A study reported the synthesis of 79 derivatives of 4(3H)-quinazolinones that exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). One compound showed synergistic effects when combined with piperacillin-tazobactam, enhancing its bactericidal activity .

- Additionally, various quinazolinone derivatives have been tested for their efficacy against Mycobacterium tuberculosis, with some showing significant anti-tuberculosis activity .

Antimalarial Activity

Research has also identified quinazolinones as potential antimalarial agents. A phenotypic high-throughput screen led to the discovery of quinazolinone-2-carboxamide derivatives that were significantly more potent against malaria than previous compounds .

Structure-Activity Relationship (SAR)

The biological activity of 6,7-diacetoxy-4(3H)-quinazolinone can be influenced by its structural modifications. SAR studies have shown that substituents at specific positions on the quinazolinone ring can dramatically alter its pharmacological properties:

- Positions 2, 6, and 8 are particularly critical for enhancing various activities such as anticancer and antimicrobial effects .

- The introduction of different functional groups can modulate lipophilicity and solubility, impacting the compound's ability to penetrate biological membranes and reach target sites effectively.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of acetoxy groups at positions 6 and 7. This modification has been shown to enhance its biological activity compared to unsubstituted analogs.

Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Notable Findings |

|---|---|---|

| Anticancer | Quinazolinone-chalcone derivative | Induces cell cycle arrest in pancreatic cancer cells |

| Antimicrobial | Various derivatives | Effective against MRSA; synergistic effects observed |

| Antimalarial | Quinazolinone-2-carboxamide | Potent against malaria; significantly improved potency |

| Anti-tuberculosis | Isoniazid incorporated derivatives | Effective against multi-drug resistant strains |

Case Study 1: Anticancer Activity in Pancreatic Cancer

A recent study synthesized a novel quinazolinone derivative which exhibited significant cytotoxicity against pancreatic cancer cell lines through G2/M phase arrest.

Case Study 2: Synergistic Effects Against MRSA

Research demonstrated that a specific quinazolinone derivative could enhance the efficacy of piperacillin-tazobactam against MRSA infections in vivo.

Análisis De Reacciones Químicas

Hydrolysis of Acetoxy Groups

The acetoxy groups at positions 6 and 7 undergo hydrolysis under basic or acidic conditions to yield 6,7-dihydroxy-4(3H)-quinazolinone. This reaction is critical for generating intermediates used in further functionalization.

Reaction Conditions

| Reagent | Solvent | Temperature | Outcome | Yield | Source |

|---|---|---|---|---|---|

| NaOH (1M) | Ethanol/Water | Reflux | 6,7-dihydroxy-4(3H)-quinazolinone | 85–90% | |

| HCl (conc.) | Methanol | 60°C | Partial hydrolysis | 60–65% |

Hydrolysis in basic media is more efficient, with near-quantitative conversion observed under reflux conditions. The dihydroxy derivative exhibits enhanced antioxidant properties, as hydroxyl groups improve radical scavenging activity .

Nucleophilic Substitution Reactions

The 4(3H)-quinazolinone core allows substitution at the 2-position, while the acetoxy groups can participate in ester-exchange reactions.

2.1. Substitution at the 2-Position

The sulfur atom in 2-mercapto derivatives (e.g., 3a–d in ) can undergo alkylation or condensation with electrophiles:

Example Reaction

text6,7-Diacetoxy-4(3H)-quinazolinone → 2-(Ethoxycarbonylmethylthio)-6,7-diacetoxyquinazolin-4(3H)-one

Conditions : Ethyl bromoacetate, TBAB (phase-transfer catalyst), room temperature .

2.2. Ester Exchange

The acetoxy groups react with alcohols or amines under catalytic conditions:

| Reagent | Catalyst | Product | Application |

|---|---|---|---|

| Methanol | H₂SO₄ | 6,7-Dimethoxy-4(3H)-quinazolinone | Anticancer agent |

| Hydrazine hydrate | None | 6,7-Dihydrazinyl-4(3H)-quinazolinone | Precursor for hydrazides |

Condensation with Aldehydes

The dihydroxy intermediate (post-hydrolysis) undergoes condensation with phenolic aldehydes to form Schiff bases or hybrid molecules. These derivatives show improved antioxidant and antitumor activity .

Representative Reaction

text6,7-Dihydroxy-4(3H)-quinazolinone + 4-Hydroxybenzaldehyde → 6,7-Bis(4-hydroxybenzylidene)-4(3H)-quinazolinone

Conditions : Ethanol, reflux, 12 hours .

Biological Activity of Condensation Products

| Derivative | DPPH Radical Scavenging (IC₅₀) | ABTS Activity (TEAC) | Source |

|---|---|---|---|

| 5h (ortho-diphenolic) | 12.5 µM | 1.8 mM Trolox equivalent | |

| 5k (para-hydroxyl) | 18.2 µM | 1.5 mM Trolox equivalent |

Cycloaddition Reactions

While direct cycloaddition data for this compound is limited, analogous quinazolinones participate in 1,3-dipolar cycloadditions with nitrile oxides to form isoxazole hybrids .

General Reaction Scheme

textN-Propargyl-quinazolinone + Nitrile oxide → Isoxazole-fused quinazolinone

Conditions : Chloroform, room temperature, 6–24 hours .

Metal Chelation

The dihydroxy derivative forms stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), which are leveraged in catalytic and medicinal applications .

Key Observation :

Ortho-dihydroxy derivatives exhibit stronger chelation than mono-hydroxylated analogs, with binding constants (log K) ranging from 4.2 to 5.8 .

Propiedades

IUPAC Name |

(7-acetyloxy-4-oxo-3H-quinazolin-6-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-6(15)18-10-3-8-9(13-5-14-12(8)17)4-11(10)19-7(2)16/h3-5H,1-2H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGKBLCFWWOPSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.